molecular formula C18H21FN4O B2469648 3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797618-63-3

3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Cat. No. B2469648
M. Wt: 328.391
InChI Key: PDORKJVKKJUPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .

Scientific Research Applications

Antineoplastic Applications

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients Flumatinib, chemically related to the queried compound, has been studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor currently under clinical trials in China. This research aimed to identify the main metabolic pathways of flumatinib, revealing that the parent drug was the main form recovered in human plasma, urine, and feces, with the main metabolites being products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Aishen Gong, Xiaoyan Chen, P. Deng, & D. Zhong, 2010).

Pharmacokinetic Properties

Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel ALK Inhibitors A study on compound 1, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment, showed that hydrolytic pathways significantly impact its pharmacokinetics. This compound underwent mouse-specific enzymatic hydrolysis to a primary amine product, indicating that the pharmacokinetics of such compounds are influenced by hydrolysis-mediated clearance (Y. Teffera, L. Berry, R. Brake, R. Lewis, D. Saffran, E. Moore, Jingzhou Liu, & Zhiyang Zhao, 2013).

Synthesis and Biological Activity

Development of Fluorine-18-labeled 5-HT1A Antagonists In the context of synthesizing fluorinated derivatives for potential therapeutic applications, research on fluorinated derivatives of WAY 100635 highlighted the synthesis process and biological properties evaluation. These compounds were radiolabeled with fluorine-18, and their properties were assessed in rats compared to [11C]carbonyl WAY 100635, illustrating the synthesis and application of fluorinated compounds in biological studies (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, & W. Eckelman, 1999).

properties

IUPAC Name

3-fluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-13-10-17(23-8-3-2-4-9-23)22-16(21-13)12-20-18(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORKJVKKJUPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}benzamide

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